

Technical Guide: Synthesis and Characterization of 2-(3-ethenylphenyl)acetonitrile

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Compound of Interest

Compound Name:	2-(3-Ethenylphenyl)acetonitrile
CAS No.:	110013-89-3
Cat. No.:	B013022

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Executive Summary

Compound: **2-(3-ethenylphenyl)acetonitrile** CAS: 110013-89-3 Common Names: 3-Vinylbenzyl cyanide, (3-Vinylphenyl)acetonitrile Molecular Formula:

Molecular Weight: 143.19 g/mol

This guide details the synthesis, purification, and characterization of **2-(3-ethenylphenyl)acetonitrile**. This compound serves as a critical bifunctional monomer in polymer chemistry and a versatile intermediate in pharmaceutical synthesis. Its unique structure combines a polymerizable vinyl group with a reactive nitrile moiety, allowing for orthogonal functionalization.

The protocol described herein prioritizes atom economy and process safety, utilizing a Phase Transfer Catalysis (PTC) method to avoid high-temperature conditions that could trigger premature polymerization of the styrene moiety.

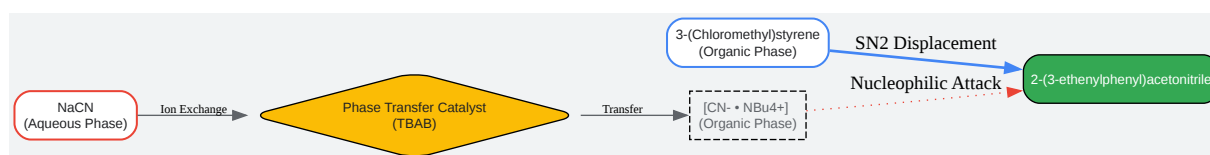
Part 1: Strategic Synthesis Architecture

The synthesis targets the nucleophilic displacement of a benzylic chloride by a cyanide ion. While transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) are possible, they are less atom-efficient for this specific transformation. The Nucleophilic Substitution (

) route is the industrial and laboratory "Gold Standard."

Reaction Pathway

The precursor, 3-(chloromethyl)styrene (m-VBC), reacts with Sodium Cyanide (NaCN). To mitigate the kinetic barrier between the aqueous cyanide phase and the organic substrate phase, Tetrabutylammonium bromide (TBAB) is employed as a phase transfer catalyst.



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Figure 1: Phase Transfer Catalysis mechanism facilitating the cyanation of m-VBC.

Part 2: Detailed Experimental Protocol

Safety Warning:

- **Cyanide Hazard:** NaCN is rapidly fatal if inhaled, swallowed, or absorbed. All operations must occur in a functioning fume hood. A cyanide antidote kit must be available.
- **Polymerization:** The vinyl group is heat-sensitive. Maintain temperatures and use radical inhibitors.

Materials & Reagents

Reagent	Equiv.[1][2][3][4][5][6][7]	Role
3-(Chloromethyl)styrene	1.0	Substrate
Sodium Cyanide (NaCN)	1.2 - 1.5	Nucleophile
Tetrabutylammonium Bromide (TBAB)	0.05 (5 mol%)	Phase Transfer Catalyst
4-tert-Butylcatechol (TBC)	100-200 ppm	Radical Inhibitor
Toluene / Water	1:1 v/v	Solvent System

Step-by-Step Procedure

- Preparation of Aqueous Phase:
 - In a 3-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve NaCN (1.5 eq) in distilled water (approx. 3 mL per mmol of substrate).
 - Critical: Ensure the system is closed and vented through a bleach trap (10% NaClO) to neutralize any potential HCN gas.
- Substrate Addition:
 - Dissolve 3-(chloromethyl)styrene (1.0 eq) and TBAB (0.05 eq) in Toluene (equal volume to water).
 - Add TBC (100 ppm) to the organic solution to inhibit polymerization.
 - Add the organic phase to the aqueous cyanide solution.
- Reaction:
 - Stir the biphasic mixture vigorously at 40°C for 4–6 hours.
 - Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting chloride () should disappear, and the nitrile product ()

) should appear.

- Workup (Cyanide Destruction):
 - Cool the mixture to room temperature.
 - Quench: Carefully add 10% aqueous bleach (NaClO) to the aqueous layer after separation to destroy excess cyanide.
 - Separate the organic layer.^{[4][5]} Extract the aqueous layer twice with Toluene.
 - Wash combined organics with water (), then brine ().
 - Dry over anhydrous , filter, and concentrate under reduced pressure (keep bath).
- Purification:
 - The crude oil is typically yellow.
 - Distillation: Vacuum distillation is risky due to polymerization. If necessary, use high vacuum (<1 mmHg) at low temperature.
 - Column Chromatography: Silica gel, eluting with Hexane:EtOAc (90:10).
 - Yield: Expect 85–92% isolated yield.

Part 3: Characterization & Validation

The structural integrity of the product is validated by the presence of the nitrile group and the preservation of the vinyl group.

Spectroscopic Data

1. Infrared Spectroscopy (FT-IR)

Functional Group	Wavenumber ()	Description
C≡N (Nitrile)	2250	Sharp, characteristic stretch.
C=C (Vinyl)	1630	Medium intensity.
C-H (Aromatic)	3000-3100	Weak stretches.

2. Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) NMR (400 MHz):

- 7.20 – 7.45 (m, 4H): Aromatic protons (meta-substitution pattern).
- 6.70 (dd,): Vinyl proton (, attached to ring).
- 5.76 (d,): Vinyl proton ().
- 5.29 (d,): Vinyl proton ().
- 3.75 (s, 2H): Benzylic methylene ().

NMR (100 MHz):

- 137.8, 131.2, 129.5, 128.8, 127.0, 126.5: Aromatic carbons.[4]

- 136.2: Vinyl

(

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- 117.8: Nitrile

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- 114.5: Vinyl

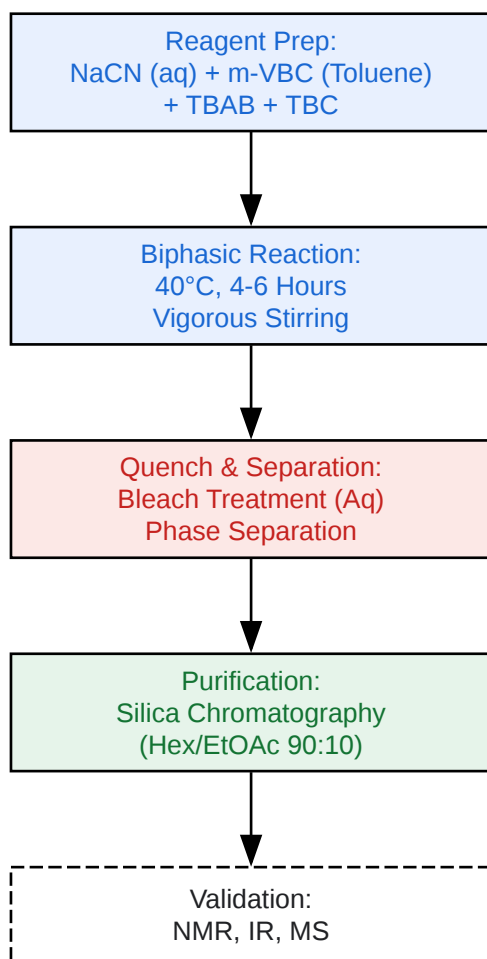
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- 23.4: Benzylic

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Workflow Visualization



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Figure 2: Operational workflow for the synthesis and isolation of **2-(3-ethenylphenyl)acetonitrile**.

Part 4: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Inefficient phase transfer.	Increase stirring speed (critical for PTC) or increase TBAB loading to 10 mol%.
Polymerization	Temperature too high or inhibitor consumption.	Keep T < 45°C. Refresh TBC if reaction runs >12h. Ensure air (oxygen) is present if using TBC (TBC requires to function).
Hydrolysis	High pH or prolonged heating.	Avoid strong bases. Ensure water is neutral. Do not reflux.
Emulsion	Surfactant effect of TBAB.	Add brine during workup or filter through Celite.

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